Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-3-yloxy)-1-methylpiperidine

CNS Drug Design Medicinal Chemistry Lipophilicity

4-(Azetidin-3-yloxy)-1-methylpiperidine (CAS 2106515-03-9) is a heterocyclic building block featuring a 1-methylpiperidine ring connected to an azetidine moiety via an ether linkage. Its molecular formula is C₉H₁₈N₂O with a molecular weight of 170.25 g/mol.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13614411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-1-methylpiperidine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2CNC2
InChIInChI=1S/C9H18N2O/c1-11-4-2-8(3-5-11)12-9-6-10-7-9/h8-10H,2-7H2,1H3
InChIKeyZOQSEQMNTWREPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yloxy)-1-methylpiperidine: A Distinct Spirocyclic Building Block for CNS-Penetrant Lead Optimization


4-(Azetidin-3-yloxy)-1-methylpiperidine (CAS 2106515-03-9) is a heterocyclic building block featuring a 1-methylpiperidine ring connected to an azetidine moiety via an ether linkage. Its molecular formula is C₉H₁₈N₂O with a molecular weight of 170.25 g/mol . This scaffold is increasingly utilized in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, particularly in programs targeting neurological and psychiatric disorders [1]. It is most commonly supplied as the dihydrochloride salt (CAS 2306271-60-1) to enhance aqueous solubility and facilitate handling in biological assays .

Why 4-(Azetidin-3-yloxy)-1-methylpiperidine Cannot Be Substituted with Common Piperidine-Azetidine Analogs


Structurally similar piperidine-azetidine building blocks are not interchangeable due to profound differences in key physicochemical properties driven by subtle structural variations. Replacing the ether linkage with a direct carbon-carbon bond or removing the N-methyl group alters the compound's lipophilicity, hydrogen bonding capacity, and polar surface area, which in turn dictates its suitability for specific biological targets, particularly those within the central nervous system (CNS) [1]. The following quantitative evidence demonstrates that 4-(Azetidin-3-yloxy)-1-methylpiperidine occupies a unique property space compared to its closest commercially available analogs.

Quantitative Differentiation Guide for Procuring 4-(Azetidin-3-yloxy)-1-methylpiperidine


Reduced Lipophilicity vs. the Direct C-linked Analog for Improved Solubility Profile

4-(Azetidin-3-yloxy)-1-methylpiperidine shows a calculated LogP of 0.069, which is nearly 9 times lower than the XLogP3 of 0.6 for its direct carbon-linked analog, 4-(Azetidin-3-yl)-1-methylpiperidine. This indicates significantly higher polarity and predicted aqueous solubility for the ether-linked target compound .

CNS Drug Design Medicinal Chemistry Lipophilicity

Reduced H-Bond Donor Count vs. Des-methyl Analog for Enhanced Permeability

The N-methyl substitution on 4-(Azetidin-3-yloxy)-1-methylpiperidine results in a calculated hydrogen bond donor (HBD) count of 1. This is half the HBD count of 2 for the des-methyl analog, 4-(azetidin-3-yloxy)piperidine, which has a free N-H on the piperidine ring. A lower HBD count is a critical factor for improving passive membrane permeability .

ADME Permeability Physicochemical Property Optimization

Optimized TPSA for CNS Drug-Likeness vs. Both Carbon-Linked and Des-methyl Analogs

The Topological Polar Surface Area (TPSA) of 4-(Azetidin-3-yloxy)-1-methylpiperidine is calculated to be 24.5 Ų. This value lies within the optimal range for CNS drug-likeness (generally < 90 Ų for oral drugs and < 60-70 Ų for preferential brain penetration), and is strategically positioned between the less polar C-linked analog (TPSA = 15.3 Ų) and the more polar des-methyl analog (TPSA = 33.29 Ų). This provides a 'Goldilocks' polarity balance for CNS targets .

CNS Multiparameter Optimization Drug-Likeness Lead Generation

Commercial Dihydrochloride Salt Form Guarantees Superior Aqueous Solubility and Purity for Reproducible Assays

The standard commercial form of the target compound is its dihydrochloride salt (CAS 2306271-60-1), supplied at a guaranteed minimum purity of 98% . The free base (CAS 2106515-03-9), in contrast, is less commonly stocked and is expected to have significantly lower aqueous solubility based on its calculated LogP of 0.069 and class-level behavior of free amine bases. This ensures the salt form is the superior choice for direct use in aqueous biological buffers without additional solubilization steps

Procurement Compound Management Assay Reproducibility

Optimal Application Scenarios for 4-(Azetidin-3-yloxy)-1-methylpiperidine Based on Differential Evidence


CNS Lead Optimization: Fine-Tuning Polarity for Blood-Brain Barrier Penetration

When optimizing a CNS-penetrant lead series, 4-(Azetidin-3-yloxy)-1-methylpiperidine provides a calculated TPSA of 24.5 Ų and a single H-bond donor. This makes it an ideal building block for reducing the polarity of a lead compound that has drifted above an optimal TPSA range, or for providing a less polar alternative to a des-methyl piperidine analog, thereby improving the chances of achieving sufficient brain exposure .

Bioisosteric Replacement for Piperidine-Ether Moieties to Improve Solubility

The calculated LogP of 0.069 for 4-(Azetidin-3-yloxy)-1-methylpiperidine is significantly lower than that of its carbon-linked analog (XLogP3 0.6). This property supports its use as a solubility-enhancing bioisostere for more lipophilic piperidine-azetidine scaffolds during hit-to-lead optimization, potentially resolving solubility-limited pharmacology issues without drastically altering molecular shape .

Construction of PDE10-Targeted Compound Libraries for Psychiatric Disorders

Patents from major pharmaceutical companies (e.g., Amgen) explicitly claim azetidine and piperidine compounds as PDE10 inhibitors for treating schizophrenia, Huntington's disease, and bipolar disorder [1]. The unique substitution pattern of this building block enables the generation of patent-differentiated, CNS-optimized library members for screening against these clinically validated targets.

Procurement of a Reproducible, Assay-Ready Reagent in Salt Form

For high-throughput screening or detailed mechanistic studies, the commercially available dihydrochloride salt form (CAS 2306271-60-1) with a guaranteed purity of >98% ensures consistent compound solubilization and minimizes variability from free base handling. This provides a clear procurement rationale for choosing this specific form over the less reproducible free base .

Quote Request

Request a Quote for 4-(Azetidin-3-yloxy)-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.